1-phenyl-1H-pyrrole-2-carbaldehyde
Overview
Description
“1-Phenyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, general methods for the synthesis of pyrrole derivatives often involve reactions with sodium hydride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H
. This indicates that the compound consists of a pyrrole ring attached to a phenyl group and a carbaldehyde group .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 171.2 . The compound’s InChI key is LXEQKKWJDGVPRW-UHFFFAOYSA-N
.
Scientific Research Applications
Magnetic Materials
- Application in Single-Molecule Magnets : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand for paramagnetic transition metal ions to create a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating potential applications in magnetic materials (Giannopoulos et al., 2014).
Biological Applications
- Antimicrobial Activity : Schiff bases of chitosan were synthesized using heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds showed antimicrobial activity against various bacteria and fungi, highlighting the potential of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives in creating antimicrobial agents (Hamed et al., 2020).
Fluorescent Materials
- Synthesis of Fluorescent Compounds : 1-vinyl-1H-pyrrole-2-carbaldehydes were used to synthesize 1-vinylpyrrole-benzimidazole ensembles. These compounds are intensely fluorescent, especially in the blue region, indicating their potential use in creating fluorescent materials (Trofimov et al., 2009).
Pharmaceutical Research
- Cancer Research : The Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles produced 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. These compounds showed broad-spectrum cytotoxicity against cancer cell lines, particularly MCF-7 breast cancer cells, indicating their potential in cancer research (Otaibi et al., 2014).
Synthesis of Complex Molecules
- Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines : 1-(2-haloethyl)pyrrole-2-carbaldehydes were reacted with chiral auxiliaries to produce tricyclic oxazolidines and subsequently, tetrahydropyrrolo[1,2-a]pyrazines. These reactions demonstrate the utility of this compound derivatives in the synthesis of complex organic molecules (Gualandi et al., 2011).
Electrochemical Applications
- Electrochemically Active Compounds : 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole were synthesized using 1-phenyl-1H-pyrrole derivatives. These compounds showed electrochemical properties like reversible one-electron transfer processes, suggesting their application in electrochemical devices (Hildebrandt et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenylpyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQKKWJDGVPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359052 | |
Record name | 1-phenyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-39-1 | |
Record name | 1-Phenyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30186-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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